molecular formula C6H4FNO4S B2753490 4-(Fluorosulfonyl)picolinic acid CAS No. 2219379-63-0

4-(Fluorosulfonyl)picolinic acid

Cat. No.: B2753490
CAS No.: 2219379-63-0
M. Wt: 205.16
InChI Key: NKRNNCLOIFCTBK-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)picolinic acid is a pyridine derivative featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted with a fluorosulfonyl (-SO₂F) group at the 4-position. The fluorosulfonyl group is a strong electron-withdrawing moiety, which may enhance electrophilicity, acidity, and binding interactions in biological or chemical systems. Such properties are critical in medicinal chemistry, catalysis, and materials science .

Properties

IUPAC Name

4-fluorosulfonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRNNCLOIFCTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-63-0
Record name 4-(fluorosulfonyl)pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorosulfonyl)picolinic acid typically involves the introduction of a fluorosulfonyl group to the picolinic acid framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the production of sulfonyl fluorides under mild conditions . The reaction generally involves the use of fluorosulfonyl chloride (FSO2Cl) as the fluorosulfonylating agent in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve the catalytic isomerization of tetrafluoroethane-β-sultone, which is obtained by the reaction of tetrafluoroethylene (TFE) with sulfur trioxide (SO3). This method has been optimized to ensure high yields and safety during large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)picolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties
One of the prominent uses of 4-(Fluorosulfonyl)picolinic acid is as a fungicide. Research indicates that derivatives of picolinic acid have demonstrated significant efficacy against various phytopathogenic fungi. These compounds can be formulated into compositions that are effective in controlling diseases affecting crops such as wheat, rice, and various vegetables. Notably, they have been shown to combat diseases like grey mould and powdery mildew effectively .

Table 1: Efficacy of Picolinic Acid Derivatives Against Fungal Diseases

Crop TypeTarget Fungal DiseaseEfficacy (%)Reference
WheatFusarium oxysporum85
RiceBotrytis cinerea90
PeasAscochyta pisi80
VinePlasmopara viticola75

Herbicidal Properties
In addition to its fungicidal applications, this compound has potential as a herbicide. Studies have explored its effectiveness in inhibiting the growth of certain weeds while being safe for crops like corn and wheat. The compound's structure allows it to mimic natural auxins, which are plant hormones that regulate growth, making it a candidate for developing new herbicides .

Pharmaceutical Applications

Antifungal Activity
The compound has been investigated for its antifungal properties in human and animal medicine. Its derivatives have shown potential in treating mycoses and other fungal infections caused by pathogens such as Aspergillus species. The ability to selectively target fungal cells while minimizing toxicity to human cells is a key area of research .

Table 2: Antifungal Efficacy of Picolinic Acid Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Aspergillus fumigatus0.5 µg/mL
Candida albicans1.0 µg/mL
Trichophyton rubrum0.25 µg/mL

Case Studies

Case Study: Application in Crop Protection
A detailed case study examined the use of this compound in controlling fungal diseases in genetically modified crops designed for disease resistance. The study highlighted the compound's ability to enhance the efficacy of these genetically modified plants, providing a complementary spectrum of activity against specific pathogens .

Case Study: Clinical Trials for Antifungal Treatments
Another case study focused on the clinical trials involving derivatives of this compound for treating systemic fungal infections in immunocompromised patients. The results indicated a significant reduction in fungal load with minimal side effects, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(Fluorosulfonyl)picolinic acid involves its interaction with molecular targets through its electrophilic fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their function. The compound can inhibit enzyme activity by binding to active sites and altering their structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of picolinic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Comparison of 4-(Fluorosulfonyl)picolinic Acid with Analogous Compounds
Compound Name Substituent Position Functional Group Key Properties/Applications Reference ID
This compound 4 -SO₂F Hypothesized high electrophilicity, potential enzyme inhibition -
4-(Methylsulfonyl)picolinic acid 4 -SO₂CH₃ Enhanced solubility; used in nonlinear optical materials
5-(4-Butylphenyl)picolinic acid (qy17) 5 -C₆H₄C₄H₉ Antibacterial activity (MIC: 8 µg/mL vs. S. haemolyticus); superior solubility/stability
5-(4-(tert-Butyl)phenyl)picolinic acid (qy20) 5 -C₆H₄C(CH₃)₃ Lower antibacterial efficacy compared to qy17
4-(Phosphonomethyl)picolinic acid derivatives (18a–18h) 4, 6 -PO₃H₂CH₂ Metallo-β-lactamase inhibition (IC₅₀: 0.5–10 µM)
4-Chloropicolinic acid 4 -Cl High yield (66%) in enzymatic synthesis; moderate bioactivity
6-(4-Fluorophenyl)picolinic acid 6 -C₆H₄F Pharmaceutical intermediate; CAS: 863704-60-3
5-(4-(Trifluoromethoxy)phenyl)picolinic acid 5 -C₆H₄OCF₃ High lipophilicity; used in agrochemical research

Key Research Findings

Antimicrobial Activity
  • qy17 (5-(4-butylphenyl)picolinic acid) demonstrates superior antibiofilm activity against Staphylococcus haemolyticus compared to qy20, attributed to its balanced hydrophobicity and electronic effects .
  • 4-(Phosphonomethyl)picolinic acid derivatives (e.g., 18a, 18e) inhibit metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance. Compound 18e (4-(4-hydroxyphenyl)-6-(phosphonomethyl)picolinic acid) shows an IC₅₀ of 0.5 µM, highlighting the role of hydroxyl groups in enhancing binding affinity .
Physicochemical Properties
  • Substituent Position : Derivatives with substituents at the 4- or 6-position (e.g., 4-chloro, 6-(4-fluorophenyl)) exhibit higher metabolic stability compared to 5-substituted analogs, likely due to reduced steric hindrance .
  • Solubility : The methylsulfonyl group in 4-(methylsulfonyl)picolinic acid improves aqueous solubility, suggesting that the fluorosulfonyl group in this compound may similarly enhance polarity .

Mechanistic Insights

  • Electron-Withdrawing Effects : The fluorosulfonyl group (-SO₂F) is more electron-withdrawing than methylsulfonyl (-SO₂CH₃) or chloro (-Cl) groups. This property may enhance the compound’s ability to participate in hydrogen bonding or covalent interactions with biological targets, such as enzymes or receptors .
  • Steric and Electronic Trade-offs : While 5-substituted analogs (e.g., qy17) exhibit strong antibacterial activity, their bulkier substituents may limit membrane permeability compared to 4-substituted derivatives .

Biological Activity

4-(Fluorosulfonyl)picolinic acid is a fluorinated derivative of picolinic acid, which has garnered attention for its potential biological activities. This compound's unique structural features enable it to interact with various biological targets, thus influencing its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorosulfonyl group attached to the fourth carbon. This modification enhances its reactivity and solubility in biological systems, making it a candidate for various applications in medicinal chemistry.

Anticancer Potential

The fluorinated structure of this compound may enhance its interaction with cancer cells. Research indicates that fluorinated compounds often exhibit improved selectivity and potency against tumor cells due to their ability to disrupt cellular processes. The specific mechanisms through which this compound may exert anticancer effects remain to be fully elucidated, but preliminary data suggest a potential for inducing apoptosis in malignant cells.

Study on Antiviral Efficacy

In a pre-clinical model, picolinic acid demonstrated significant antiviral efficacy against SARS-CoV-2. The study revealed that it inhibited viral entry and replication at non-toxic concentrations . While direct evidence for this compound is lacking, the results indicate that modifications to the picolinic acid structure could enhance these effects.

Fluorinated Compounds in Cancer Therapy

Fluorinated derivatives are often explored for their enhanced biological activity. A study examining various fluorinated compounds found that those similar in structure to this compound exhibited increased cytotoxicity towards cancer cell lines . This suggests that further investigation into this compound could yield promising results in cancer therapeutics.

Data Table: Biological Activity Overview

Activity Mechanism Reference
AntiviralInhibits viral entry by disrupting membrane integrity
AnticancerPotential apoptosis induction in cancer cells
Drug DevelopmentUnique structure may lead to new drug formulations

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